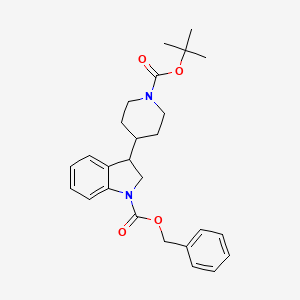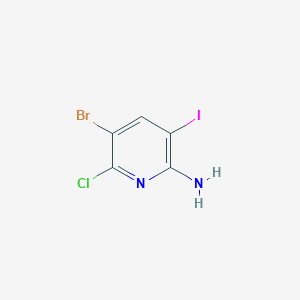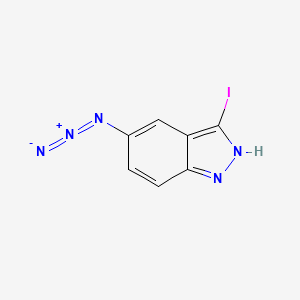
4-(5-Butil-1,3,4-oxadiazol-2-il)benzaldehído
Descripción general
Descripción
“4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde” is a chemical compound with the CAS Number: 1061672-63-6. It has a molecular weight of 230.27 .
Molecular Structure Analysis
The InChI key for this compound is VKYAZDXRAUCPES-UHFFFAOYSA-N . This key can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
The compound is stored at ambient temperature . More specific physical and chemical properties are not available in the literature I found.Aplicaciones Científicas De Investigación
Aplicaciones Farmacéuticas
Este compuesto tiene aplicaciones potenciales en la industria farmacéutica debido a su similitud estructural con otros derivados de 1,3,4-oxadiazol que se han estudiado por sus propiedades anticancerígenas y antimicrobianas. Tales compuestos han mostrado resultados comparables a los fármacos de referencia como la amoxicilina para las propiedades antibacterianas y el fluconazol para las propiedades antifúngicas .
Ciencia de los Materiales
En la ciencia de los materiales, los derivados de oxadiazol se exploran por su potencial como materiales energéticos. Se consideran candidatos prometedores debido a su alto contenido de nitrógeno y estabilidad. El compuesto en cuestión podría investigarse para su uso en explosivos o propulsores de baja sensibilidad debido a sus características estructurales .
Síntesis Química
El compuesto se puede utilizar como precursor o intermedio en la síntesis de moléculas más complejas. Su grupo benzaldehído es un grupo funcional versátil que puede someterse a reacciones químicas adicionales para producir nuevos derivados con posibles actividades biológicas .
Química Analítica
En química analítica, estos compuestos se pueden utilizar como sondas fluorescentes o quimiosensores debido a la presencia del anillo de oxadiazol, que es conocido por sus propiedades fluorescentes. Esto podría ser útil para detectar iones metálicos u otros compuestos orgánicos .
Ciencia Ambiental
Los derivados de oxadiazoles se pueden utilizar en la ciencia ambiental como parte de sensores o absorbentes para detectar o eliminar sustancias peligrosas del medio ambiente. La estructura específica de este compuesto podría prestarse a la unión con contaminantes particulares.
Nanotecnología
La estructura molecular del compuesto podría utilizarse en nanotecnología para crear nanofibras o nanopartículas con propiedades específicas, como una conductividad o reactividad mejorada, que podrían tener diversas aplicaciones en electrónica o catálisis .
Safety and Hazards
Mecanismo De Acción
Target of Action
Oxadiazoles, a class of compounds to which this molecule belongs, have been recognized for their high therapeutic values and are known to target a variety of diseases including cancer .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms, often resulting in the inhibition of the target’s function .
Biochemical Pathways
Oxadiazoles have been found to affect a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin k inhibitor, and antioxidant properties .
Result of Action
Oxadiazoles have been found to exhibit a wide range of physiological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . Additionally, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Moreover, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced cognitive function and neuroprotection . At high doses, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s efficacy and safety profile change significantly at specific dosage levels.
Metabolic Pathways
4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of metabolites within the cell.
Transport and Distribution
The transport and distribution of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ABC transporters . Once inside the cell, 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzaldehyde can bind to intracellular proteins, which influence its localization and accumulation within specific cellular compartments.
Propiedades
IUPAC Name |
4-(5-butyl-1,3,4-oxadiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-4-12-14-15-13(17-12)11-7-5-10(9-16)6-8-11/h5-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYAZDXRAUCPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 2-bromo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1375677.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)


